An In-depth Technical Guide to the Core Properties of 2-(4-Phenoxybenzoyl)oxazole
An In-depth Technical Guide to the Core Properties of 2-(4-Phenoxybenzoyl)oxazole
This technical guide provides a comprehensive overview of the fundamental properties of 2-(4-phenoxybenzoyl)oxazole, a molecule of interest within the broader class of oxazole-containing compounds. The oxazole ring is a key heterocyclic scaffold known for its presence in a wide array of biologically active molecules, demonstrating a range of therapeutic potentials including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the synthesis, characterization, and potential biological relevance of this compound.
Core Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties of 2-(4-Phenoxybenzoyl)oxazole
| Property | Value |
| Chemical Formula | C₁₆H₁₁NO₃ |
| Molecular Weight | 265.27 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Expected to be in the range of similar 2,5-disubstituted oxazoles (e.g., 117-118 °C for 2-(4-chlorophenyl)-5-phenyloxazole)[4] |
| Boiling Point | Not readily available; high boiling point expected |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Table 2: Representative Spectroscopic Data for Oxazole Derivatives
| Technique | Expected Features for 2-(4-Phenoxybenzoyl)oxazole |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The oxazole proton signal is typically found in the downfield region. |
| ¹³C NMR | Carbon signals for the oxazole ring are expected around 120-160 ppm. Carbonyl carbon will be significantly downfield. |
| IR Spectroscopy | Characteristic peaks for C=O (ketone) stretching (around 1650-1700 cm⁻¹), C=N and C=C stretching of the oxazole and aromatic rings (around 1500-1650 cm⁻¹), and C-O (ether) stretching. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of 265.27. |
Synthesis and Characterization: Experimental Protocols
The synthesis of 2-(4-phenoxybenzoyl)oxazole can be approached through established methods for oxazole ring formation. The Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis are two common and versatile strategies.[5][6]
Robinson-Gabriel Synthesis
This method involves the cyclodehydration of an α-acylamino ketone.
Step 1: Synthesis of the α-acylamino ketone intermediate
An α-amino ketone is acylated with 4-phenoxybenzoyl chloride.
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Materials: α-amino ketone, 4-phenoxybenzoyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or THF).
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Procedure:
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Dissolve the α-amino ketone and the base in the chosen solvent.
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Cool the mixture in an ice bath.
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Add a solution of 4-phenoxybenzoyl chloride dropwise with stirring.
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Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
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Work up the reaction by washing with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-acylamino ketone.
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Step 2: Cyclodehydration to form the oxazole ring
The α-acylamino ketone is treated with a dehydrating agent to induce ring closure.
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Materials: Crude α-acylamino ketone from Step 1, dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or POCl₃).
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Procedure:
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Dissolve the α-acylamino ketone in a suitable solvent (if necessary).
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Carefully add the dehydrating agent.
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Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
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Upon completion, carefully quench the reaction by pouring it onto ice water and neutralizing with a suitable base.
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Extract the product with an organic solvent.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography or recrystallization.
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Characterization Workflow
A standard workflow for the characterization of the synthesized 2-(4-phenoxybenzoyl)oxazole would involve a combination of spectroscopic and analytical techniques to confirm its identity and purity.
Caption: Workflow for the synthesis and characterization of 2-(4-phenoxybenzoyl)oxazole.
Potential Biological Activity and Signaling Pathways
Oxazole derivatives are known to interact with a variety of biological targets, often leading to anti-inflammatory or anticancer effects.[2][3] The anti-inflammatory properties of some oxazoles are attributed to their ability to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).
A generalized inflammatory signaling pathway that could be modulated by an oxazole-containing compound is depicted below. This pathway illustrates the production of pro-inflammatory mediators, which could be a potential target for therapeutic intervention.
Caption: Generalized inflammatory signaling pathway potentially targeted by oxazole derivatives.
Conclusion
2-(4-Phenoxybenzoyl)oxazole represents a molecule with potential for further investigation within the field of medicinal chemistry. Based on the well-documented activities of the oxazole scaffold, it is a candidate for screening in various biological assays, particularly those related to inflammation and cancer. The synthetic routes outlined in this guide provide a practical foundation for its preparation and subsequent study. Further research is warranted to elucidate the specific biological profile and therapeutic potential of this compound.
References
- 1. cas 898759-95-0|| where to buy 2-(4-Phenoxybenzoyl)oxazole [english.chemenu.com]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
